An In-depth Technical Guide on the Synthesis and Characterization of 1H-Indene, 2,7-dimethyl-
An In-depth Technical Guide on the Synthesis and Characterization of 1H-Indene, 2,7-dimethyl-
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a plausible synthetic route and detailed characterization of the novel compound, 1H-Indene, 2,7-dimethyl-. Given the absence of specific literature for this isomer, this document outlines a robust, proposed synthesis pathway based on established organic chemistry principles and predicts the spectral data based on analogous compounds.
Proposed Synthesis
A multi-step synthesis is proposed, commencing with the commercially available and economically viable starting material, m-xylene. The synthetic strategy is designed to regioselectively introduce the methyl groups at the desired positions on the indene core.
The proposed synthetic pathway involves four key steps:
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Friedel-Crafts Acylation: Introduction of a propionyl group to m-xylene.
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Intramolecular Cyclization: Formation of the indanone ring system.
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Methylation and Dehydration: Introduction of the second methyl group at the 2-position.
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Reduction: Conversion of the indanone to the final indene product.
Caption: Proposed synthetic workflow for 1H-Indene, 2,7-dimethyl-.
Experimental Protocols
2.1. Synthesis of 2',4'-Dimethylpropiophenone (Intermediate 1)
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Materials: m-Xylene, Propionyl chloride, Anhydrous Aluminum chloride (AlCl₃), Dichloromethane (DCM), Hydrochloric acid (HCl), Sodium bicarbonate (NaHCO₃), Anhydrous Magnesium sulfate (MgSO₄).
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Procedure:
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To a stirred solution of m-xylene (1.0 eq) in anhydrous DCM at 0 °C, add anhydrous AlCl₃ (1.1 eq) portion-wise.
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Add propionyl chloride (1.05 eq) dropwise to the reaction mixture, maintaining the temperature at 0 °C.
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After the addition is complete, allow the reaction to warm to room temperature and stir for 12 hours.
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The reaction is quenched by pouring it slowly onto crushed ice and concentrated HCl.
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The organic layer is separated, washed with saturated NaHCO₃ solution, and then with brine.
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The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure to yield the crude product.
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Purification is achieved by vacuum distillation to afford pure 2',4'-dimethylpropiophenone.
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2.2. Synthesis of 4,7-Dimethyl-1-indanone (Intermediate 2)
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Materials: 2',4'-Dimethylpropiophenone, Polyphosphoric acid (PPA).
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Procedure:
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Add 2',4'-dimethylpropiophenone (1.0 eq) to preheated polyphosphoric acid (10 eq by weight) at 80 °C.
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Stir the mixture vigorously for 1 hour at 80-90 °C.
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Pour the hot mixture onto crushed ice with stirring.
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The resulting precipitate is collected by filtration and washed with cold water until the washings are neutral.
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The crude product is dried and then purified by recrystallization from ethanol to yield 4,7-dimethyl-1-indanone.
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2.3. Synthesis of 2,7-Dimethyl-1-inden-1-ol (Intermediate 3)
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Materials: 4,7-Dimethyl-1-indanone, Methylmagnesium bromide (CH₃MgBr) in THF, Anhydrous Tetrahydrofuran (THF), Saturated Ammonium chloride (NH₄Cl) solution.
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Procedure:
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To a solution of 4,7-dimethyl-1-indanone (1.0 eq) in anhydrous THF at 0 °C, add methylmagnesium bromide (1.2 eq, 3.0 M in THF) dropwise.
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After the addition, the reaction mixture is stirred at room temperature for 2 hours.
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The reaction is quenched by the slow addition of saturated aqueous NH₄Cl solution.
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The aqueous layer is extracted with ethyl acetate.
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The combined organic layers are washed with brine, dried over anhydrous MgSO₄, and concentrated under reduced pressure.
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The crude product, 2,7-dimethyl-1-inden-1-ol, is used in the next step without further purification.
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2.4. Synthesis of 1H-Indene, 2,7-dimethyl- (Final Product)
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Materials: 2,7-Dimethyl-1-inden-1-ol, Sodium borohydride (NaBH₄), Methanol, Dichloromethane (DCM).
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Procedure:
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To a solution of the crude 2,7-dimethyl-1-inden-1-ol from the previous step in a 1:1 mixture of DCM and methanol at 0 °C, add NaBH₄ (1.5 eq) portion-wise.
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The reaction mixture is stirred at room temperature for 4 hours.
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The reaction is quenched by the addition of water.
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The organic layer is separated, and the aqueous layer is extracted with DCM.
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The combined organic layers are washed with brine, dried over anhydrous MgSO₄, and the solvent is evaporated.
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The crude product is purified by column chromatography on silica gel (eluent: hexane) to afford pure 1H-Indene, 2,7-dimethyl-.
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Characterization Data
The following tables summarize the predicted quantitative data for the characterization of 1H-Indene, 2,7-dimethyl-.
Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.0-7.2 | m | 2H | Aromatic CH |
| ~6.5 | s | 1H | Vinylic CH |
| ~3.3 | s | 2H | Allylic CH₂ |
| ~2.4 | s | 3H | Ar-CH₃ (C7) |
| ~2.1 | s | 3H | Vinylic-CH₃ (C2) |
Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~145.1 | C7a |
| ~142.8 | C3a |
| ~135.5 | C7 |
| ~130.2 | C2 |
| ~128.5 | C4 |
| ~125.4 | C6 |
| ~121.8 | C5 |
| ~118.9 | C3 |
| ~39.7 | C1 |
| ~19.2 | Ar-CH₃ (C7) |
| ~16.5 | Vinylic-CH₃ (C2) |
Table 3: Predicted Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3050 | Medium | Aromatic C-H stretch |
| ~2920 | Strong | Aliphatic C-H stretch (asymmetric) |
| ~2850 | Strong | Aliphatic C-H stretch (symmetric) |
| ~1610, 1480 | Medium-Strong | Aromatic C=C stretch |
| ~820 | Strong | C-H out-of-plane bend (1,2,4-trisubstituted) |
Table 4: Predicted Mass Spectrometry (MS) Data
| m/z | Relative Intensity (%) | Assignment |
| 144 | 100 | [M]⁺ (Molecular Ion) |
| 129 | ~80 | [M - CH₃]⁺ |
| 115 | ~40 | [M - C₂H₅]⁺ |
Logical Workflow for Characterization
The characterization of the synthesized 1H-Indene, 2,7-dimethyl- follows a logical progression to confirm its structure and purity.
Caption: Logical workflow for the characterization of 1H-Indene, 2,7-dimethyl-.
